Travoprost is a prodrug, meaning it becomes active once metabolized in the eye. The active metabolite increases the outflow of aqueous humor, the fluid that fills the front chamber of the eye. This reduction in fluid volume helps to lower IOP [1]. Researchers are still investigating the exact cellular pathways involved in Travoprost's mechanism of action, but it's believed to involve activation of specific receptors that regulate outflow facility.
*Travoprost's effect on aqueous humor outflow: Study on Travoprost's mechanism of action:
Numerous clinical trials have evaluated Travoprost's effectiveness in lowering IOP compared to other medications and placebo. These studies have shown Travoprost to be a safe and effective treatment for open-angle glaucoma and ocular hypertension [2, 3]. Ongoing research is comparing Travoprost to newer medications and combination therapies to determine the most optimal treatment strategies for different types of glaucoma.
*Clinical trial comparing Travoprost to Timolol: Comparison of Travoprost and Timolol: *Clinical trial of Travoprost for ocular hypertension: Travoprost for ocular hypertension:
Irritant;Health Hazard